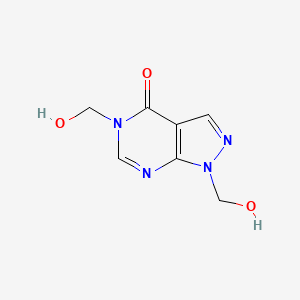
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)-: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrazolo(3,4-d)pyrimidin-4-one: Lacks the hydroxymethyl groups.
1,5-Dihydro-1,5-bis(hydroxymethyl)-pyrazole: Lacks the pyrimidine ring.
Uniqueness
The presence of both the pyrazole and pyrimidine rings, along with the hydroxymethyl groups, makes 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-1,5-bis(hydroxymethyl)- unique. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
CAS No. |
79570-58-4 |
|---|---|
Molecular Formula |
C7H8N4O3 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1,5-bis(hydroxymethyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O3/c12-3-10-2-8-6-5(7(10)14)1-9-11(6)4-13/h1-2,12-13H,3-4H2 |
InChI Key |
XLLZCADRJDALIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=C1C(=O)N(C=N2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


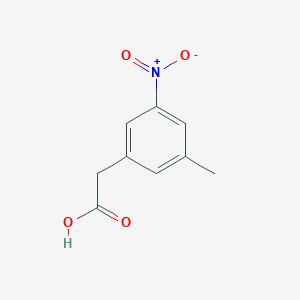

![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)

![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)

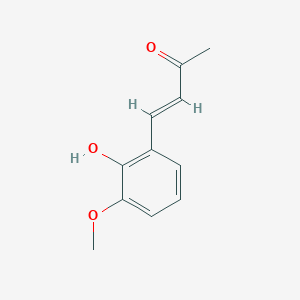
![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
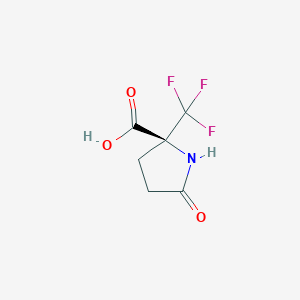
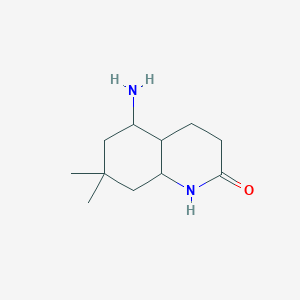
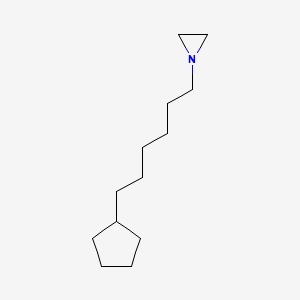
![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
